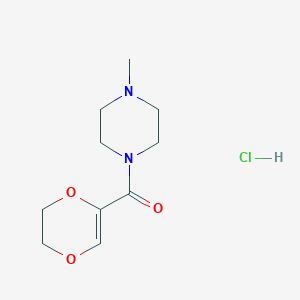![molecular formula C10H16F2N2O5S B6021611 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine](/img/structure/B6021611.png)
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine, also known as DMSO2-Morpholine, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfone derivative of morpholine, and it has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to exhibit several biochemical and physiological effects that make it a promising candidate for drug development. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline, including:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of novel drug formulations that incorporate 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline to enhance its efficacy and reduce its toxicity.
3. Exploration of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in combination with other drugs to enhance its anti-cancer and anti-inflammatory activity.
4. Investigation of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in the treatment of other diseases, such as neurological disorders.
In conclusion, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is a promising compound that exhibits potent anti-cancer and anti-inflammatory activity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline involves the reaction of morpholine with 1,1-difluoro-2-chloroethanone in the presence of sodium hydride and dimethyl sulfoxide (DMSO). The resulting product is then treated with sulfur dioxide and morpholine to yield 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2,2-difluoro-1-morpholin-4-yl-2-morpholin-4-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O5S/c11-10(12,9(15)13-1-5-18-6-2-13)20(16,17)14-3-7-19-8-4-14/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMLYWEMSKBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6021542.png)

![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine](/img/structure/B6021555.png)
![8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)

![1-(4-fluorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6021576.png)
![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6021585.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)
![1-(2-hydroxy-3-{2-[(isopropylamino)methyl]-4-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B6021591.png)
![2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6021601.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6021618.png)